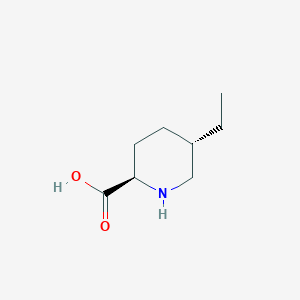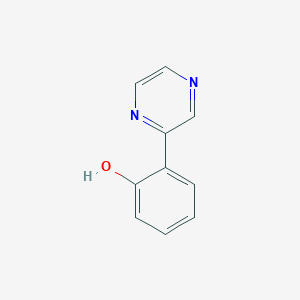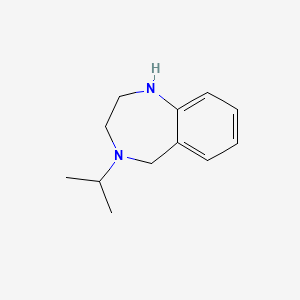
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;4-bromobenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;4-bromobenzene-1,3-diol” is a complex organic molecule that combines an amino acid derivative with a brominated aromatic diol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, selective bromination, and coupling reactions. Typical reaction conditions might include:
Protection of amino groups: Using protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Bromination: Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Coupling reactions: Using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production might involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The aromatic diol can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology
Medicine
Possible use as a drug candidate or a precursor for drug synthesis, particularly in targeting specific enzymes or receptors.
Industry
Applications in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-5-guanidinopentanoic acid: An amino acid derivative with similar functional groups.
4-bromocatechol: A brominated aromatic diol.
Uniqueness
The combination of an amino acid derivative with a brominated aromatic diol is unique, providing a versatile scaffold for various applications. This uniqueness lies in the ability to undergo diverse chemical reactions and the potential for multifunctional applications.
Propriétés
Numéro CAS |
392688-78-7 |
|---|---|
Formule moléculaire |
C12H19BrN4O4 |
Poids moléculaire |
363.21 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;4-bromobenzene-1,3-diol |
InChI |
InChI=1S/C6H5BrO2.C6H14N4O2/c7-5-2-1-4(8)3-6(5)9;7-4(5(11)12)2-1-3-10-6(8)9/h1-3,8-9H;4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
Clé InChI |
KJQCEWPPLOABOK-VWMHFEHESA-N |
SMILES isomérique |
C1=CC(=C(C=C1O)O)Br.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES canonique |
C1=CC(=C(C=C1O)O)Br.C(CC(C(=O)O)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


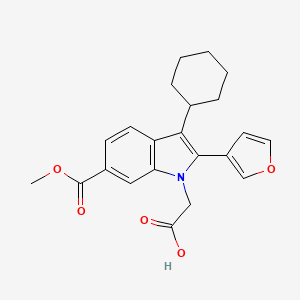
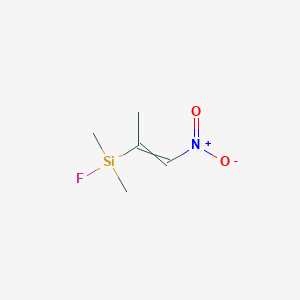
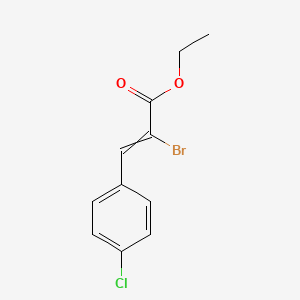
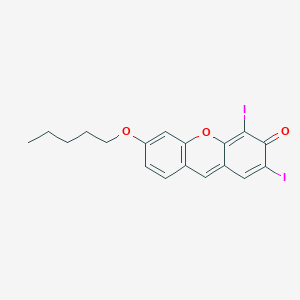
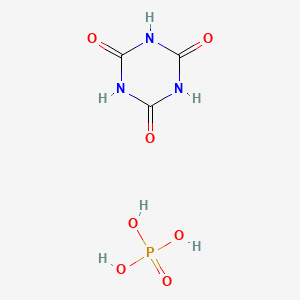
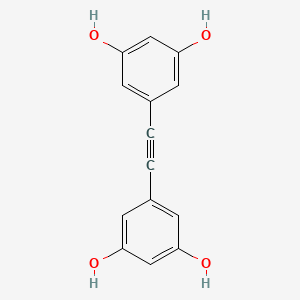
![1,3,4,6,9-Pentabromodibenzo[b,d]furan](/img/structure/B14243104.png)

![Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14243114.png)
![Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester](/img/structure/B14243120.png)
![{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol](/img/structure/B14243128.png)
